Product packaging for YKL510 protein(Cat. No.:CAS No. 146482-05-5)

YKL510 protein

Cat. No.: B1177178
CAS No.: 146482-05-5
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Description

The YKL510 protein is a structure-specific endonuclease from Saccharomyces cerevisiae that is essential for research in DNA replication, recombination, and repair. It shares significant sequence homology with the murine FEN-1 and yeast RAD2 proteins, defining a conserved family of nucleases critical for maintaining genomic integrity . Its primary research value lies in its ability to cleave branched DNA flap structures, which are key intermediates in DNA metabolism . Studies of the homologous RAD27 gene (also known as RTH1 or YKL510) reveal that its absence results in a strong mutator phenotype, characterized by high rates of mitotic crossing over and specific duplication mutations . This makes the this compound an invaluable tool for investigating mutation avoidance mechanisms and the processing of replication errors via pathways like double-strand break repair . Researchers utilize this reagent to elucidate fundamental mechanisms in nucleotide excision repair, where its activity helps define the placement of DNA scissions in branched DNA intermediates . This product is intended for research purposes only and is not approved for use in humans or any clinical or veterinary applications.

Properties

CAS No.

146482-05-5

Molecular Formula

C18H18O4S

Synonyms

YKL510 protein

Origin of Product

United States

Molecular Characteristics and Enzymatic Profile of Ykl510 Protein

Primary Structure and Sequence Homology: Comparative Analysis with FEN-1 and RAD2

The YKL510 protein is encoded by the YKL510 open reading frame on chromosome XI in Saccharomyces cerevisiae. asm.orguniprot.org Its predicted polypeptide consists of 383 amino acids. asm.org Sequence analysis reveals a remarkable degree of homology with a family of structure-specific nucleases, most notably Flap Endonuclease-1 (FEN-1) and the Rad2 nuclease. oup.comnih.govnih.gov In fact, YKL510 is the yeast homolog of mammalian FEN-1. nih.gov The amino acid sequence of the S. cerevisiae Rad27 protein (YKL510) shares 61% and 55% identity with human and Xenopus FEN1, respectively. nih.gov

This high level of conservation extends to homologs in various organisms, including mice and the fission yeast Schizosaccharomyces pombe. asm.org The homology is particularly strong in the N-terminal and internal regions, which are also conserved in the S. cerevisiae RAD2 protein. asm.org However, in the Rad2 protein, these conserved motifs are separated by a substantial stretch of over 600 amino acids, whereas in YKL510, they are positioned almost adjacently. asm.org This structural relationship places YKL510 within the RAD2 nuclease family, indicating a shared evolutionary origin and functional linkage. annualreviews.org The sequence of YKL510 also shows significant similarity to the 5'→3' exonuclease domain of E. coli DNA polymerase I. asm.organnualreviews.org

Interactive Data Table: Homology of YKL510 with FEN-1 and RAD2
Protein/GeneOrganismHomology with YKL510/Rad27Key FeatureReference
FEN-1 Human61% amino acid identityMammalian homolog nih.gov
FEN-1 Xenopus55% amino acid identityVertebrate homolog nih.gov
RAD2 S. cerevisiaeConserved N-terminal and internal motifsConserved motifs are widely separated asm.org
rad2 S. pombeHigh homologyFission yeast homolog asm.orgnih.gov
FEN-1 MurineHigh homologyMouse homolog nih.govnih.gov
DNA Pol I E. coli22.4% identity, 45% similarity (5'→3' exo domain)Prokaryotic functional analog asm.org

Enzymatic Activities of YKL510 (RAD27)

YKL510 is a multifunctional nuclease, primarily characterized by two key enzymatic activities: flap endonuclease and 5'-3' exonuclease activities. asm.orgoup.comannualreviews.org These functions are critical for maintaining genomic integrity during DNA replication and repair.

Flap Endonuclease Activity

The most prominent enzymatic function of YKL510 is its flap endonuclease (FEN) activity. nih.govwikigenes.orgoup.comnih.govannualreviews.org This structure-specific activity allows the enzyme to recognize and cleave 5' single-stranded DNA flaps that are formed at the junction of single- and double-stranded DNA. nih.govannualreviews.org Such flap structures are common intermediates in DNA replication, particularly during the processing of Okazaki fragments on the lagging strand, and in long-patch base excision repair. wikigenes.organnualreviews.org The enzyme is thought to slide onto the 5' end of the DNA flap and move towards the junction, where it endonucleolytically cleaves the flap at its base, removing the unannealed segment as a single piece. oup.comannualreviews.org

5'-3' Exonuclease Activity

In addition to its endonuclease function, YKL510 also possesses a 5'-3' exonuclease activity. nih.govwikigenes.orgnih.gov This activity allows the enzyme to progressively degrade DNA from a nick or a gap in the 5' to 3' direction. annualreviews.org This exonuclease function is also essential for the maturation of Okazaki fragments, where it works to remove the RNA primers. asm.org The 5'-3' exonuclease activity of YKL510 is functionally analogous to the 5'-3' exonuclease domain of E. coli DNA polymerase I. asm.org

Substrate Specificity and Recognition Mechanisms of DNA Structures

YKL510 exhibits a high degree of specificity for particular DNA structures. wikigenes.orgnih.gov Its primary substrate is a DNA duplex with a 5' unannealed flap. annualreviews.org The enzyme's ability to recognize these structures is crucial for its function. The recognition process is thought to involve the threading of the 5' single-stranded flap through a hole-like structure within the enzyme. nih.gov

The enzyme's activity is also influenced by the presence of a 3' unpaired nucleotide at the junction, which can stimulate cleavage. nih.gov This suggests a specific pocket within the protein that recognizes this feature, ensuring precise cutting. nih.gov Interestingly, while YKL510 efficiently cleaves pseudo-Y substrates, it is inhibited by the formation of a duplex flap, where the 5' flap is hybridized to another oligonucleotide. nih.gov This is in contrast to some of its homologs, highlighting subtle differences in substrate recognition among the FEN-1 family of nucleases. nih.gov The recognition of specific DNA structures is a dynamic process, likely involving the protein sensing the conformational dynamics of the DNA substrate itself. nih.gov

Cofactor Requirements and Catalytic Mechanisms of YKL510

The catalytic activity of YKL510 is dependent on the presence of divalent metal ions. nih.govannualreviews.org Magnesium (Mg²⁺) is the preferred cofactor for efficient cleavage, with optimal activity observed at concentrations between 1 mM and 10 mM. annualreviews.org Manganese (Mn²⁺) can also support and even accelerate the cleavage rate. annualreviews.org However, other divalent cations such as calcium (Ca²⁺) and zinc (Zn²⁺) cannot substitute for Mg²⁺. nih.govannualreviews.org The enzyme's activity is also sensitive to salt concentration, being greatly reduced at 50 mM NaCl or KCl. annualreviews.org The optimal pH for mammalian FEN-1, a close homolog, is around 8.0, with efficient cleavage occurring over a broad pH range of 7.5 to 9.5. annualreviews.org

The catalytic mechanism of FEN-1, and by extension YKL510, is believed to follow a two-metal ion mechanism, similar to that proposed for other nucleases. annualreviews.org In this model, two metal ions are coordinated by conserved acidic amino acid residues, primarily aspartic and glutamic acids, within the active site. annualreviews.org One metal ion is thought to facilitate the formation of a hydroxide (B78521) ion, which then acts as a nucleophile to attack the phosphodiester bond of the DNA backbone. annualreviews.org The second metal ion is proposed to stabilize the transitioning pentavalent phosphate (B84403) intermediate and the leaving group, thereby promoting the cleavage reaction. annualreviews.org

Interactive Data Table: Cofactor and Condition Requirements for YKL510 Activity
ParameterRequirement/Optimal ConditionEffectReference
Divalent Cation Mg²⁺ (1-10 mM)Essential for efficient cleavage annualreviews.org
Mn²⁺Can substitute for Mg²⁺ and may accelerate rate annualreviews.org
Ca²⁺, Zn²⁺Cannot substitute for Mg²⁺ nih.govannualreviews.org
Salt Concentration Low (activity reduced at 50 mM NaCl or KCl)High salt is inhibitory annualreviews.org
pH Broad range (7.5-9.5), optimal around 8.0 for homologsInfluences enzyme efficiency annualreviews.org

Structural Features and Functional Domain Analysis of YKL510 and its Homologs

The structure of YKL510 and its homologs contains several key domains that are essential for their function. These include a catalytic domain and a flexible loop or arch structure. nih.gov The catalytic domain houses the conserved acidic residues responsible for binding the metal cofactors and carrying out the nucleolytic cleavage. annualreviews.org

A prominent structural feature in FEN-1 homologs is a flexible loop that is thought to interact with the 5' DNA flap before cleavage. nih.gov In some homologs, such as the T5 5'-exonuclease, this region forms a helical arch. nih.gov This loop contains positively charged and aromatic amino acids and is proposed to form an opening large enough to accommodate single-stranded DNA, facilitating the threading mechanism of substrate recognition. nih.gov

Family and domain database analyses identify several conserved domains within YKL510, including the XPG_N and XPG_I domains, which are characteristic of the Rad2/XPG superfamily of nucleases. uniprot.org It also contains a 5' to 3' exonuclease C-terminal subdomain. uniprot.org These domains underscore the protein's classification within a large family of structure-specific nucleases involved in various DNA repair pathways. nih.gov

Conserved Motifs and Their Functional Implications

The YKL510/Rad27/FEN1 protein family is characterized by several highly conserved motifs that are essential for its catalytic activity and its interactions with other proteins. Eukaryotic FEN1 homologs, such as human FEN1 and S. cerevisiae Rad27, share significant sequence identity, with human FEN1 and Rad27 being 58% identical. psu.edu

Key conserved regions include the N-terminal and I (intermediate) regions, which together form the catalytic domain responsible for the protein's 5'-3' exonuclease and 5'-flap endonuclease activities. psu.edu Mutations within these catalytically important motifs, such as the D181A mutation in human FEN1 (corresponding to D179A in Rad27), abolish the nuclease activity without affecting the protein's ability to bind to its DNA flap substrates. psu.edu

Another critical conserved motif is the PCNA-binding motif, often referred to as the PIP-box, located near the C-terminus. oup.comembopress.org This motif, with a consensus sequence of QXX(I/L/M)XXF(F/Y), mediates the interaction with the Proliferating Cell Nuclear Antigen (PCNA). embopress.org This interaction is crucial for the enzyme's function in vivo, as it tethers the nuclease to the DNA at sites of replication and repair, thereby enhancing its processing efficiency. nih.govpnas.org The crystal structure of the human FEN1-PCNA complex reveals that the C-terminal tail of FEN1, containing the PIP-box, forms a βA–αA–βB motif that anchors into a channel on the surface of a PCNA subunit. embopress.org The importance of this interaction is underscored by the fact that mutations abolishing PCNA binding can lead to a dominant-negative phenotype, highlighting its significance for coordinating DNA replication and repair processes. psu.edu

Additionally, studies on the yeast homolog Rad27 have identified specific motifs at the N-terminus of another protein, Mus81, that are important for the physical and functional interaction between Mus81 and Rad27. oup.com This interaction suggests a collaborative role for these two nucleases in processing complex DNA structures that can impede DNA replication. oup.comoup.com

Table 1: Key Conserved Motifs in the YKL510/Rad27/FEN1 Protein Family

Motif Location Function Key Residues/Sequence Interacting Partners
N and I Regions Catalytic Core Nuclease Activity Ser/Thr-Asp/Glu-Asp-X-Asp-X-X-X-Phe/Tyr psu.edu DNA Substrate
PCNA-Interacting Peptide (PIP) Box C-terminus PCNA Binding QXX(I/L/M)XXF(F/Y) embopress.org PCNA
Helix-hairpin-helix motif - DNA Binding IPR008918 zfin.org DNA Substrate
XPG Conserved Site - Catalytic Activity IPR019974 zfin.org DNA Substrate

Flexible Loop Dynamics and Structural Insights into Catalysis and DNA Binding

The structure of YKL510/Rad27/FEN1 contains several flexible loops that are critical for its function. A prominent flexible region, referred to as the "clamp region," "helical clamp," "helical arch," or "L1 loop," plays a crucial role in substrate recognition and binding. nih.govembopress.orgpsu.edu In human FEN1, this flexible loop is thought to span approximately 48 amino acids (residues 87 to 134). nih.gov

This loop is characterized by a number of positively charged and aromatic residues and is believed to form an opening large enough to accommodate a single-stranded DNA flap. nih.gov In the absence of a DNA substrate, this region is largely disordered. embopress.orgpsu.edu However, upon binding to a DNA substrate, particularly one with a 5' flap, this loop undergoes a significant conformational change, becoming more ordered. psu.eduresearchgate.net This ordering is thought to be essential for correctly positioning the DNA substrate for cleavage at the catalytic active site. nih.govresearchgate.net The 5' end of the DNA flap is proposed to thread through this flexible loop, allowing the enzyme to recognize the junction between single- and double-stranded DNA. nih.gov

Molecular dynamics simulations and structural studies have provided insights into how these flexible dynamics contribute to catalysis. The binding of the DNA substrate, specifically the upstream duplex DNA along with a single-nucleotide 3' flap, triggers a conformational change that stabilizes the flexible loops into helical structures. psu.edu This induced fit mechanism ensures that only the correct substrate is positioned for cleavage.

Role of Ykl510 Protein in Dna Metabolism and Cellular Processes

YKL510 in DNA Replication Fidelity and Completion:

During DNA replication, the discontinuous synthesis of the lagging strand results in the production of Okazaki fragments. annualreviews.orgmdpi.com The proper processing and joining of these fragments are critical for accurate and complete DNA replication. FEN1/Rad27 plays a key role in this process. researchgate.netannualreviews.orgyeastgenome.org

Processing of Okazaki Fragments

Okazaki fragments on the lagging strand are initiated by an RNA primer, which is then extended with DNA. annualreviews.orgmdpi.comresearchgate.net When DNA polymerase encounters the 5' end of the downstream Okazaki fragment, it can displace the primer region, creating a 5' flap structure. annualreviews.orgresearchgate.netoup.com FEN1/Rad27's primary role in Okazaki fragment maturation is to cleave this 5' flap. researchgate.netannualreviews.orgyeastgenome.org This cleavage removes the RNA primer and any displaced DNA, leaving a nick that can be sealed by DNA ligase I, thereby joining the Okazaki fragments. annualreviews.orgresearchgate.netpnas.org

There are proposed models for Okazaki fragment processing involving FEN1/Rad27. One model suggests that RNase H removes most of the RNA primer, leaving a single ribonucleotide that is then processed by FEN1/Rad27. annualreviews.orgpnas.org Another model, particularly relevant in yeast, involves the cooperation of FEN1/Rad27 with the Dna2 helicase/nuclease, especially for processing longer flaps that may be bound by Replication Protein A (RPA). nih.govnih.govresearchgate.net In this two-nuclease pathway, Dna2 may cleave long, RPA-bound flaps, leaving a shorter flap that FEN1/Rad27 can then process. nih.govresearchgate.net However, FEN1/Rad27 alone can efficiently cleave short flaps generated by strand-displacement synthesis. oup.comnih.govresearchgate.net

Contribution to Lagging-Strand DNA Synthesis

The efficient processing of Okazaki fragments by FEN1/Rad27 is essential for the timely and accurate completion of lagging-strand DNA synthesis. Defects in FEN1/Rad27 function lead to the accumulation of unprocessed Okazaki fragments, resulting in DNA replication defects, chromosomal instability, and increased spontaneous mutagenesis. asm.orgyeastgenome.orgnih.govwikigenes.org The temperature-sensitive growth defects observed in rad27 deletion mutants in S. cerevisiae are consistent with a defect in DNA replication. asm.orgnih.gov The expression levels of the RAD27 gene are also cell cycle regulated, similar to other genes involved in DNA replication. asm.orgyeastgenome.orgnih.gov

YKL510 in DNA Damage Response and Repair Pathways:

Beyond its crucial role in replication, FEN1/Rad27 is also involved in several DNA repair pathways, highlighting its importance in maintaining genome integrity in the face of DNA damage. asm.orgresearchgate.netyeastgenome.org

Involvement in Nucleotide Excision Repair (NER) Pathway

Nucleotide Excision Repair (NER) is a major pathway for removing bulky DNA lesions, such as those caused by UV light and certain chemical mutagens. mdpi.comgenome.jpeur.nl While FEN1/Rad27 is not one of the core damage recognition or incision enzymes in NER, it plays a role in the later stages of the process, specifically during the resynthesis and ligation step. mdpi.comembopress.org After the lesion-containing oligonucleotide is excised, DNA polymerases synthesize new DNA to fill the gap. mdpi.com FEN1/Rad27, in conjunction with DNA ligase I, is involved in processing intermediates that may arise during this resynthesis, ensuring the accurate ligation of the repaired DNA strand, particularly in dividing cells. mdpi.comembopress.org Studies in S. cerevisiae have shown that the YKL510 (RAD27) gene is a structural homolog of the RAD2 gene, which is involved in NER. asm.orgnih.govnih.gov

Role in DNA Damage Tolerance Mechanisms

FEN1/Rad27 is also implicated in DNA damage tolerance (DDT) mechanisms. DDT pathways allow DNA replication to proceed past DNA lesions that would otherwise block the replication fork, preventing replication fork collapse and associated chromosomal instability. nih.gov In S. cerevisiae, RAD27 is part of the RAD6 epistasis group, which is involved in DNA damage tolerance. asm.orgyeastgenome.orgnih.gov While the precise mechanisms of FEN1/Rad27's involvement in DDT are still being elucidated, it is thought to play a role in processing DNA structures that arise at stalled replication forks, potentially in cooperation with helicases and other repair proteins. researchgate.netoup.comnih.gov Defects in FEN1/Rad27 can lead to increased sensitivity to DNA damaging agents and synthetic lethality with mutations in other repair or replication pathways, underscoring its contribution to damage tolerance. asm.orgyeastgenome.orgnih.govoup.complos.org

Cellular Responses to Specific DNA Damaging Agents (e.g., UV light, methylmethane sulfonate)

Mutations in the RAD27 gene in S. cerevisiae result in increased sensitivity to specific DNA damaging agents, including UV light and methylmethane sulfonate (MMS). asm.orgyeastgenome.orgnih.govwikigenes.orgoup.comresearchgate.netresearchgate.net This sensitivity is consistent with its roles in both Okazaki fragment processing and DNA repair pathways like NER and BER (Base Excision Repair), which are involved in repairing lesions induced by these agents. yeastgenome.orgwikigenes.orgnih.gov

UV light primarily induces cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and (6-4) photoproducts, which are primarily repaired by NER. mdpi.comeur.nl The increased UV sensitivity of rad27 mutants suggests a role for FEN1/Rad27 in the efficient repair of these lesions, likely during the resynthesis phase of NER or in tolerating stalled replication forks caused by UV damage. asm.orgyeastgenome.orgnih.govresearchgate.netnih.govembopress.org

MMS is an alkylating agent that primarily causes base modifications and abasic sites, which are often repaired by the Base Excision Repair (BER) pathway. yeastgenome.orgnih.gov FEN1/Rad27's 5'-flap endonuclease activity is also crucial for processing intermediates in the long-patch BER pathway. researchgate.netyeastgenome.org The hypersensitivity of rad27 mutants to MMS highlights its critical function in repairing MMS-induced DNA damage. asm.orgyeastgenome.orgnih.govwikigenes.orgoup.comresearchgate.net Studies have shown that human FEN1 can complement the MMS sensitivity of a yeast rad27 deletion mutant, demonstrating the conserved function of this protein. oup.com

Data from studies on S. cerevisiaerad27 mutants illustrate the impact of FEN1/Rad27 deficiency on sensitivity to DNA damaging agents.

DNA Damaging AgentSensitivity of rad27 Mutant (compared to wild-type)Source
UV lightIncreased sensitivity asm.orgyeastgenome.orgnih.govresearchgate.net
Methylmethane Sulfonate (MMS)Increased sensitivity asm.orgyeastgenome.orgnih.govwikigenes.orgoup.comresearchgate.net
Ionizing RadiationNot significantly increased sensitivity asm.orgyeastgenome.orgnih.gov

These findings underscore the specific roles of FEN1/Rad27 in repairing or tolerating DNA damage induced by UV and MMS, consistent with its functions in Okazaki fragment processing, NER, and BER.

Contribution of YKL510 to Genomic Stability

The integrity of the genome is paramount for cellular function and organismal viability. The YKL510 protein plays a vital role in safeguarding this stability through its involvement in processes that minimize errors during DNA replication and repair.

Influence on Plasmid Loss Rates

Studies have demonstrated a clear link between the this compound and the stability of plasmids within the cell. A mutant strain of Saccharomyces cerevisiae with a deletion of the YKL510 (RAD27) gene exhibits increased rates of plasmid loss nih.govnih.gov. This observation underscores the importance of YKL510 function in the proper maintenance and segregation of extrachromosomal DNA elements during cell division. The increased plasmid loss in the absence of functional Rad27 protein highlights a potential defect in DNA processing or replication that affects plasmid maintenance.

Impact on Spontaneous Mutagenesis

Deficiencies in YKL510 function lead to a notable increase in the rate of spontaneous mutations. Mutant strains lacking a functional RAD27 gene show elevated levels of spontaneous mutagenesis nih.govnih.govcsbsju.edu. Quantitative analysis in a rad27 mutant strain revealed a sixfold increase in spontaneous mutation per generation compared to the wild-type strain. This strong mutator phenotype associated with rad27 mutations suggests that the protein is essential for accurate DNA replication and/or repair pathways that prevent the accumulation of spontaneous errors in the genome. The increased spontaneous mutagenesis is a significant indicator of compromised genomic fidelity in the absence of YKL510 activity.

Table 1: Impact of rad27 Deletion on Spontaneous Mutagenesis in Saccharomyces cerevisiae

StrainSpontaneous Mutation Rate (relative to wild-type)
Wild-type1-fold
rad27 deletion6-fold increase

Data derived from studies on spontaneous reversion to Ade-.

Relationship with Chromosome Instability

Beyond plasmid stability and point mutations, the this compound is also implicated in maintaining the stability of chromosomes. Homologs of YKL510 in Schizosaccharomyces pombe have been shown to be involved in chromosome stability, with mutations leading to increased chromosome instability nih.gov. In S. cerevisiae, mutant phenotypes associated with RAD27 deletion include minichromosome instability nih.gov. Furthermore, a link between the regulation of DNA replication, where Rad27 plays a role, and chromosome loss has been observed in studies involving the overexpression of CLN1 in checkpoint-deficient cells csbsju.edu. This suggests that proper YKL510 function is crucial for preventing chromosomal aberrations and maintaining the correct chromosome number during cell division.

Integration of YKL510 Function within Cell Cycle Regulation

The activity of YKL510 is tightly coordinated with the progression of the cell cycle, particularly during DNA replication. Its function is integrated into the regulatory mechanisms that ensure accurate duplication of the genome before cell division.

Cell Cycle Phase-Specific Roles (e.g., S-phase arrest phenotype)

The this compound plays a specific role during the cell cycle, notably in the S phase, when DNA replication occurs. A rad27 deletion mutant strain exhibits temperature-sensitive growth defects, including arrest of the cell cycle when grown at elevated temperatures (e.g., 37°C) nih.gov. Specifically, cells lacking both CLN1 and CLN2 (G1 cyclins) along with RAD27 arrest in the S phase of the cell cycle csbsju.edu. This S-phase arrest phenotype in the absence of functional YKL510 highlights its critical involvement in the process of DNA replication. The temperature sensitivity further suggests that at restrictive temperatures, other proteins cannot fully compensate for the essential function of Rad27 in DNA replication nih.gov.

Regulatory Mechanisms Governing Ykl510 Protein Activity and Expression

Transcriptional Regulation of YKL510 Gene Expression:

The expression of the YKL510 gene (also known as RAD27) is meticulously controlled at the transcriptional level, ensuring that the protein is available when needed for processes like DNA replication and repair. This regulation is responsive to both internal cellular states, such as the cell cycle, and external cues, like DNA damage.

The transcription of the YKL510 gene is not constant throughout the life of a cell but is instead linked to the cell division cycle. Research has demonstrated that the levels of the RAD27 gene transcript are cell-cycle regulated. nih.gov This pattern of expression is similar to that of several other genes whose protein products are known to be involved in the process of DNA replication. nih.gov This coordination suggests a mechanism that ensures YKL510 is synthesized in preparation for the S phase of the cell cycle, where its function in Okazaki fragment maturation is essential. The regulation of gene expression in eukaryotes is a complex process that can be controlled at multiple stages, from the accessibility of DNA in chromatin to the transcription of genes into RNA. khanacademy.orgwikipedia.org The cell cycle-dependent expression of YKL510 is a key example of this temporal regulation, which allows the cell to coordinate complex processes like DNA duplication.

The cell possesses sophisticated DNA damage response (DDR) systems to identify and correct lesions in the genome. wikipedia.org The expression and activity of proteins involved in DNA repair are often modulated as part of the DDR. In the case of YKL510, its involvement in DNA repair pathways is underscored by the observation that mutant strains lacking a functional RAD27 gene exhibit increased sensitivity to DNA-damaging agents such as UV light and the alkylating agent methylmethane sulfonate. nih.gov

The transcriptional response of DNA repair genes to damaging agents can be complex, with some genes being upregulated to enhance repair capacity. nih.gov While direct evidence for the induction or repression of YKL510 transcription in response to specific DNA damage signals is part of a broader, intricate network, the functional link is clear. The DNA damage response can trigger cell cycle arrest to allow time for repair, a process in which YKL510 plays a role. wikipedia.org The interplay between DNA damage signaling and the transcriptional machinery can lead to changes in the expression of genes like YKL510 to effectively manage genomic threats. ox.ac.uk For instance, in response to extensive DNA damage, bacteria activate the SOS response, a global change in gene expression regulated by key proteins like LexA and RecA. wikipedia.org While the specific regulators of YKL510 transcription in response to DNA damage in yeast are distinct, the principle of modulating gene expression to counter genomic insults is conserved.

Cell Cycle-Dependent Transcript Levels

Post-Translational Modifications (PTMs) and their Impact on YKL510 Function:

Following its synthesis, the YKL510 protein is subject to a variety of chemical modifications, known as post-translational modifications (PTMs). These modifications can profoundly impact the protein's function by altering its enzymatic activity, stability, subcellular localization, and interactions with other proteins. abcam.comthermofisher.comwikipedia.org

Phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is a common PTM that plays a critical role in regulating the function of many proteins. abcam.com Evidence suggests that YKL510 is a phosphoprotein, with several potential phosphorylation sites identified. glygen.orguniprot.org Phosphorylation of YKL510 has been observed upon DNA damage, which induces its relocalization to the nuclear periphery. uniprot.org This suggests that phosphorylation is a key mechanism for controlling the spatial and temporal activity of YKL510 in response to genotoxic stress.

Specific threonine (Thr) and serine (Ser) residues have been identified as potential sites of phosphorylation on YKL510.

Phosphorylation Site Organism Reference
Threonine 116 (Thr116)Saccharomyces cerevisiae glygen.org
Threonine 193 (Thr193)Saccharomyces cerevisiae glygen.orgudel.edu
Serine 302 (Ser302)Saccharomyces cerevisiae glygen.orguniprot.orgudel.edu

The regulation of protein function through phosphorylation is often mediated by kinases and phosphatases, which add and remove phosphate groups, respectively. abcam.com This reversible modification allows for rapid and dynamic control of protein activity in response to cellular signals. walshmedicalmedia.com

Beyond phosphorylation, other PTMs have been identified on YKL510 that may influence its stability or activity. khanacademy.org Acetylation, the addition of an acetyl group, has been detected on a specific lysine (B10760008) (Lys) residue.

Modification Residue Organism Reference
AcetylationLysine 246 (K246)Saccharomyces cerevisiae udel.edu

Other PTMs such as ubiquitination, glycosylation, and methylation are known to regulate the function of a wide array of proteins by affecting their degradation, localization, and interactions. abcam.comthermofisher.comnih.gov While direct evidence for these modifications on YKL510 is less established, the possibility remains that they contribute to the fine-tuning of its function within the cell.

Potential for Phosphorylation-Mediated Regulation

Protein-Protein Interaction Networks Involving YKL510:

The biological functions of proteins are often carried out in the context of larger molecular complexes. YKL510 participates in a network of protein-protein interactions that are crucial for its role in DNA replication and repair. These interactions can serve to recruit YKL510 to specific DNA structures, modulate its enzymatic activity, and integrate its function with other cellular processes.

Mutations in the RAD27 gene have been shown to be lethal in combination with the loss of the G1 cyclins CLN1 and CLN2 in yeast. nih.gov This genetic interaction points to a functional link between YKL510 and the cell cycle machinery, specifically in the regulation of DNA replication. nih.gov Cells with mutations in both cln1, cln2, and rad27 arrest in the S phase of the cell cycle, a block that can be overcome by the expression of CLN1 or CLN2. nih.gov This suggests that these G1 cyclins may activate a pathway for DNA synthesis that can compensate for the absence of YKL510 function or override a checkpoint that is activated in its absence. nih.gov

Furthermore, epistasis analysis has placed the RAD27 gene within the RAD6 group of genes, which are involved in DNA damage tolerance. nih.gov This implies that YKL510 functions in concert with other proteins in this pathway to handle DNA lesions.

The identification of protein-protein interactions is often achieved through high-throughput screening methods like the yeast two-hybrid system. nih.govwikipedia.org These approaches allow for the systematic mapping of interaction networks, providing a global view of how proteins collaborate to carry out their functions. The interactions of YKL510 with cyclins and other DNA repair proteins are examples of how these networks are essential for maintaining genome integrity.

Identification of Direct and Indirect Interacting Partners (e.g., DNA2, RAD2 homologs)

The function of the YKL510/RAD27 protein is largely defined by its associations with other cellular factors. These interactions are critical for recruiting the protein to specific DNA structures and for coordinating its nuclease activity with other processes. Research has identified several key interacting partners, both direct and indirect, through genetic and biochemical analyses.

RAD2 Homologs: The YKL510/RAD27 protein itself is a structural homolog of the RAD2 nucleotide excision repair gene. asm.orgnih.gov The amino acid sequence of the protein predicted from the YKL510 open reading frame shows significant homology to the Rad2 endonuclease. asm.orgnih.gov This homology is conserved across different species, including human, mouse, and Schizosaccharomyces pombe. asm.orgnih.gov While being homologs, they represent a family of structure-specific endonucleases with distinct but related roles in DNA metabolism. nih.gov

DNA2: A critical functional partner for YKL510/RAD27 is the DNA replication helicase/nuclease DNA2. nih.govgenecards.org In eukaryotes, the processing of Okazaki fragments on the lagging strand of DNA replication creates flap structures. While YKL510/RAD27 (and its human homolog FEN1) can cleave short flaps, longer flaps are first processed by DNA2. genecards.orguniprot.org These two nucleases work in a coordinated, two-step pathway to ensure the efficient and accurate maturation of Okazaki fragments. nih.gov This cooperation suggests a tightly regulated interplay, where the product of DNA2's action becomes the substrate for YKL510/RAD27.

Other Interacting Partners: Genetic studies have revealed functional links to other protein networks.

MSH2: YKL510/RAD27 has been suggested to function in the mismatch repair (MMR) pathway, a critical process for correcting errors made during DNA replication. This is supported by the identification of an interaction between its exonuclease activity and the MMR protein MSH2. pnas.org

G1 Cyclins (CLN1, CLN2): A genetic link has been established between RAD27 and the G1 cyclins CLN1 and CLN2. nih.gov Cells lacking both CLN1/2 and RAD27 exhibit a lethal arrest in the S phase of the cell cycle, pointing to a role for YKL510/RAD27 in a CLN-dependent pathway that regulates DNA replication. nih.gov

The following table summarizes the identified interacting partners of the YKL510/RAD27 protein.

Interacting PartnerType of InteractionEvidence
RAD2 HomologySequence analysis reveals strong homology in key domains. asm.orgnih.govnih.gov
DNA2 Functional CooperationCoordinated action in processing long DNA flaps during Okazaki fragment maturation. nih.govgenecards.org
MSH2 Functional InteractionImplicated in the Mismatch Repair (MMR) pathway alongside MSH2. pnas.org
CLN1, CLN2 Genetic InteractionMutations in RAD27 are lethal in combination with the loss of CLN1 and CLN2, suggesting a role in a common pathway for DNA replication. nih.gov

Functional Consequences of this compound Complexes in Cellular Pathways

DNA Replication: The primary role of the YKL510/RAD27 protein is in lagging-strand DNA synthesis. asm.org During replication, it forms a complex that processes Okazaki fragments. Its 5' flap endonuclease activity is essential for removing the RNA-DNA primers that initiate each fragment. pnas.orgglygen.org The coordinated action with DNA2 ensures that flaps of varying lengths are efficiently removed before the fragments can be ligated, a process vital for the completion of DNA replication. nih.govgenecards.org A defect in this function, as suggested by the temperature-sensitive lethality of mutant strains, underscores its critical role in DNA replication. nih.gov

DNA Repair and Damage Tolerance: YKL510/RAD27 is a key component of DNA repair mechanisms. Epistasis analysis places it in the RAD6 group of genes, which are involved in DNA damage tolerance. nih.gov Strains with a deleted RAD27 gene show increased sensitivity to UV light and alkylating agents like methylmethane sulfonate, confirming its role in repairing specific types of DNA damage. asm.orgnih.gov Its function as a structure-specific endonuclease is crucial for pathways like nucleotide excision repair and potentially the mismatch repair pathway, where it helps to remove damaged or mismatched nucleotides. nih.govpnas.org

Maintenance of Genome Stability: The proper functioning of YKL510/RAD27 protein complexes is a prerequisite for genomic stability. Mutant strains lacking a functional RAD27 gene exhibit a range of phenotypes indicative of genome instability, including increased rates of spontaneous mutagenesis and higher frequencies of plasmid loss. nih.gov This instability arises from defects in both DNA replication and repair, leading to the accumulation of mutations and chromosomal abnormalities. nih.govoup.com

The table below outlines the functional outcomes of YKL510/RAD27 protein complexes in various cellular pathways.

Cellular PathwayFunctional Consequence of YKL510/RAD27 Complex Activity
DNA Replication Essential for Okazaki fragment maturation through the removal of 5' RNA-DNA flaps. asm.orgnih.govnih.gov Coordinated activity with DNA2 ensures processing of both short and long flaps. nih.govgenecards.org
DNA Repair Participates in DNA damage tolerance as part of the RAD6 epistasis group. nih.gov Crucial for nucleotide excision repair and mismatch repair pathways. nih.govpnas.org
Genome Stability Prevents spontaneous mutagenesis and chromosome instability by ensuring high-fidelity DNA replication and repair. asm.orgnih.govoup.com
Cell Cycle Progression Genetically linked to G1 cyclins, suggesting a role in regulating the onset or progression of DNA synthesis during S phase. nih.gov

Methodological Approaches in Ykl510 Protein Research

Genetic and Mutational Analysis in Saccharomyces cerevisiae

Saccharomyces cerevisiae, or budding yeast, has served as a powerful model organism for dissecting the in vivo roles of the YKL510 protein. Genetic manipulation of yeast has allowed for detailed characterization of the protein's function within a cellular context.

Gene Deletion Studies and Phenotypic Characterization

A primary method for investigating the function of a gene is to delete it and observe the resulting characteristics, or phenotype, of the organism. The open reading frame YKL510 was initially identified during the systematic sequencing of chromosome XI in S. cerevisiae and noted for its homology to the RAD2 nucleotide excision repair gene. nih.govasm.org To understand its function, researchers constructed a yeast strain with a complete deletion of the YKL510 open reading frame. nih.govasm.org This mutant strain was then subjected to various conditions to characterize its phenotype.

The deletion of the YKL510 gene, which was subsequently renamed RAD27, led to several distinct phenotypes. nih.govasm.org The rad27Δ mutant strain exhibited increased sensitivity to DNA damaging agents such as UV light and the alkylating agent methylmethane sulfonate (MMS), but not to ionizing radiation. nih.govasm.orgnih.gov This suggests a role for the YKL510/Rad27 protein in specific DNA repair pathways. Furthermore, the mutant displayed increased rates of spontaneous mutagenesis and mitotic recombination, indicating a role in maintaining genome stability. nih.govnih.govnih.gov A temperature-sensitive lethality was also observed, with cells arresting in the S phase of the cell cycle at elevated temperatures, pointing to a crucial function in DNA replication. asm.orgnih.govnih.gov

Table 1: Phenotypes of Saccharomyces cerevisiae with YKL510/RAD27 Gene Deletion

PhenotypeObservationImplied Function
Sensitivity to DNA damaging agentsIncreased sensitivity to UV light and methylmethane sulfonate (MMS). nih.govasm.orgnih.govDNA Repair
Genomic InstabilityIncreased spontaneous mutagenesis and mitotic recombination rates. nih.govnih.govnih.govGenome Stability
Temperature SensitivityLethality and S-phase cell cycle arrest at 37°C. asm.orgnih.govnih.govDNA Replication
Plasmid InstabilityIncreased loss of plasmids. nih.govDNA Metabolism
Repeat Tract InstabilityHigh frequency of small duplications in repetitive DNA sequences. nih.govwikigenes.orgMutation Avoidance

Epistasis Analysis for Pathway Delineation

Epistasis analysis is a genetic technique used to determine the functional relationships between genes by observing the phenotypes of double mutants. ndsu.eduharvard.edu If a mutation in one gene masks the effect of a mutation in another gene, it suggests they function in the same pathway. harvard.edu

Epistasis analysis placed the RAD27 gene within the RAD6 group of genes, which are known to be involved in DNA damage tolerance. nih.govnih.gov This finding helped to position YKL510/Rad27 within the broader network of DNA repair pathways in yeast. Further studies revealed that mutations in RAD27 are lethal when combined with mutations in genes central to homologous recombination, such as RAD51 and RAD52, highlighting a critical interplay between these pathways. wikigenes.org

Additionally, genetic interactions were identified between RAD27 and genes encoding G1 cyclins, CLN1 and CLN2. nih.gov A cln1 cln2 rad27 triple mutant arrests in S phase, a phenotype that can be rescued by the expression of CLN1 or CLN2, but not other cyclins. nih.gov This suggests a specific role for these G1 cyclins in a process that becomes essential in the absence of Rad27 function, potentially linking cell cycle control directly to DNA replication and repair processes. nih.gov

Biochemical Reconstitution and In Vitro Assays

To understand the molecular mechanism of the this compound, it is essential to study its activity in a controlled, cell-free environment. This is achieved through biochemical reconstitution, which involves producing the protein recombinantly and then using it in various in vitro assays.

Recombinant this compound Expression and Purification

The process of obtaining pure, active this compound for biochemical studies begins with recombinant protein expression. technologynetworks.com The gene encoding YKL510 is cloned into an expression vector, which is then introduced into a host organism, typically Escherichia coli, to produce large quantities of the protein. technologynetworks.comneb.com

Often, the recombinant protein is engineered with an affinity tag, such as a polyhistidine-tag (His-tag) or a maltose-binding protein (MBP) tag. neb.comnih.gov These tags facilitate purification from the host cell lysate using affinity chromatography. neb.com For example, a His-tagged protein can be selectively captured on a resin containing nickel ions. neb.com Following purification, the affinity tag may be removed by a specific protease to yield the native protein. neb.com This methodology allows researchers to obtain highly purified and concentrated this compound, which is a prerequisite for detailed biochemical characterization. technologynetworks.compasteur.fr

Quantitative Enzymatic Activity Assays (e.g., flap cleavage, exonuclease assays)

Biochemical studies have revealed that YKL510/Rad27 is a structure-specific nuclease with two key enzymatic activities: a 5' flap endonuclease activity and a 5' to 3' exonuclease activity. asm.orgebi.ac.uk To measure these activities, researchers use specific DNA substrates in quantitative assays.

Flap Cleavage Assay: This assay utilizes a synthetic DNA substrate that mimics the "flap" structures that arise during DNA replication and repair. pnas.orgnih.gov A flap structure consists of a single-stranded 5' overhang at a single-strand to double-strand DNA junction. nih.gov One of the DNA strands is typically labeled with a radioactive or fluorescent marker. When the purified this compound is incubated with this substrate, it cleaves the 5' flap. pnas.org The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized, allowing for the quantification of cleavage efficiency. asm.org Studies have shown that YKL510 and its homologs, like human FEN-1, specifically recognize and cleave these flap structures. nih.govoup.com

Exonuclease Assay: The 5' to 3' exonuclease activity of YKL510 is measured using a nicked or gapped double-stranded DNA substrate. pnas.org The 5' end of the strand to be digested is labeled. The enzyme progressively removes nucleotides from the 5' end, releasing labeled mononucleotides. The activity can be quantified by measuring the amount of released radioactivity or by observing the shortening of the labeled DNA strand on a gel. pnas.orgabcam.com

These in vitro assays have been instrumental in defining the precise enzymatic functions of the this compound and understanding how mutations affect its catalytic activity. oup.com For example, assays using mutant versions of the protein have helped to identify critical amino acid residues in the active site that are essential for catalysis. oup.com

Structural Biology Techniques Applied to YKL510 and its Homologs

Techniques like X-ray crystallography have been used to solve the structures of FEN-1 homologs, both alone and in complex with DNA substrates. wikigenes.org These structures show that the protein has a central core with a cleft that binds the DNA. A flexible loop or arch is a key feature, thought to interact with the 5' flap and position it correctly for cleavage. nih.gov The active site contains conserved acidic amino acid residues that coordinate divalent metal ions, such as Mg2+, which are essential for the nuclease activity. oup.comresearchgate.net By comparing the structures of different homologs and analyzing the effects of mutations, researchers can build a detailed model of how YKL510 recognizes its specific DNA substrates and catalyzes their cleavage. wikigenes.orgresearchgate.net

X-ray Crystallography for Understanding FEN-1/RAD27 Family Structures

X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structures of proteins at an atomic level. wikipedia.orgcreative-biostructure.com This method has been instrumental in understanding the architecture of the Flap endonuclease-1 (FEN-1)/RAD27 family of proteins, to which YKL510 is structurally related. By crystallizing these proteins and analyzing how the crystals diffract X-rays, researchers can generate a detailed electron density map and build an atomic model of the protein. wikipedia.org

For the FEN-1/RAD27 family, X-ray crystallography has revealed a conserved protein fold and an active site featuring divalent metal ions. researchgate.net Crystal structures of various family members, including human FEN-1, have provided critical insights into their interactions with DNA. researchgate.netnih.gov These structures show the enzyme engaging with duplex DNA and have helped to identify key residues involved in substrate recognition and catalysis. researchgate.net For instance, the structure of human FEN-1 in complex with Proliferating Cell Nuclear Antigen (PCNA) has detailed the protein-protein interactions that are crucial for its function in DNA replication and repair. nih.gov

The insights gained from the crystallographic studies of FEN-1/RAD27 family members provide a valuable framework for investigating the structure of YKL510. Although a specific crystal structure for YKL510 is not detailed in the provided search results, the established methodologies and conserved structural features within the family suggest that X-ray crystallography would be a primary approach to determine its precise atomic structure and understand its molecular mechanism.

Table 1: Key Features of FEN-1/RAD27 Family Proteins Revealed by X-ray Crystallography

FeatureDescriptionSignificance
Conserved Fold A common three-dimensional structure shared among family members.Suggests a conserved mechanism of action across the family.
Active Site Contains two or three divalent metal ions, typically Mg2+ or Mn2+.Essential for the nuclease activity of the enzymes.
DNA Interaction The enzyme encircles the DNA substrate through a hole formed by a flexible loop. researchgate.netCritical for recognizing and cleaving specific DNA structures like flaps. researchgate.net
PCNA Interaction A C-terminal motif mediates the interaction with PCNA. nih.govThis interaction is vital for the enzyme's role in DNA replication and repair. nih.gov

Application of Cryo-Electron Microscopy (Cryo-EM) or Nuclear Magnetic Resonance (NMR) for Conformational Dynamics

While X-ray crystallography provides a static, high-resolution picture of a protein's most stable conformation, techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying the dynamic nature of proteins in solution. nih.govnih.govnih.govd-nb.info

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a revolutionary technique for determining the structures of large, flexible, and complex macromolecules that are often difficult to crystallize. nih.govbiortus.bio This method involves flash-freezing purified protein samples in a thin layer of vitrified ice, preserving them in a near-native state. nih.gov Thousands of two-dimensional images of individual protein particles are then captured using an electron microscope and computationally reconstructed into a three-dimensional model. biortus.bio A significant advantage of cryo-EM is its ability to capture multiple conformational states of a protein from a single sample, providing insights into its dynamic behavior. nih.govnih.gov This is particularly valuable for understanding the function of dynamic proteins and large protein complexes. nih.govill.fr For a protein like YKL510, which may exist in different functional states, cryo-EM could reveal the various conformations it adopts to perform its biological roles. nobelprize.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is uniquely suited for studying protein dynamics in solution over a wide range of timescales, from picoseconds to seconds. d-nb.info By measuring the magnetic properties of atomic nuclei, NMR can provide detailed information about the flexibility of protein backbones and side chains, as well as characterize transient, sparsely populated conformational states. nih.govnih.gov Techniques like relaxation dispersion NMR are particularly powerful for investigating millisecond timescale dynamics, which are often associated with important biological processes like enzyme catalysis and protein folding. nih.gov For YKL510, NMR could be employed to map its flexible regions, identify conformational changes upon substrate binding, and characterize its interactions with other molecules in a solution environment, complementing the static picture from crystallography. ethz.chmuni.cz

High-Throughput Screening and "-omics" Approaches for YKL510 Studies:

Proteomic Analysis of YKL510 Interactors

Proteomics, the large-scale study of proteins, offers powerful methods to identify the interaction partners of a specific protein, providing crucial clues about its cellular functions. igem.wikimdpi.com A common approach is affinity purification followed by mass spectrometry (AP-MS). plos.org In this method, a tagged version of the protein of interest, such as YKL510, is expressed in cells. The protein and its binding partners are then purified from the cell lysate using an antibody that recognizes the tag. The entire complex is subsequently analyzed by mass spectrometry to identify all the interacting proteins. plos.orgnih.gov

This strategy has been successfully used to identify the interactomes of numerous proteins, revealing their involvement in various cellular pathways. nih.govnih.gov For instance, proteomic analysis of the FUS protein, which is implicated in ALS, identified its interaction with other proteins involved in RNA processing and transport, shedding light on its function and role in disease. nih.gov Similarly, a proteomic study of the tumor suppressor BAP1 revealed novel interacting partners, including components of the COPI complex, suggesting new cellular roles. plos.org

Applying proteomic approaches to YKL510 would allow for the systematic identification of its binding partners within the cell. The results of such an analysis could be compiled into an interaction network, highlighting the cellular processes and pathways in which YKL510 participates.

Table 2: Hypothetical Proteomic Analysis Workflow for YKL510

StepDescriptionExpected Outcome
1. Expression of Tagged YKL510 A gene encoding YKL510 with an affinity tag (e.g., GFP, FLAG) is introduced into cells.Production of tagged this compound within the cellular environment.
2. Affinity Purification Cell lysates are incubated with beads coated with an antibody against the tag, capturing YKL510 and its bound proteins.Isolation of the this compound complex.
3. Mass Spectrometry The purified protein complexes are digested into peptides, which are then identified by mass spectrometry.A list of proteins that co-purified with YKL510.
4. Bioinformatic Analysis The identified proteins are analyzed to filter out non-specific binders and to functionally annotate the interactors.A high-confidence list of YKL510-interacting proteins and their associated biological pathways.

Genomic Instability Assays in YKL510-Deficient Strains

Genomic instability, a hallmark of many cancers, refers to an increased rate of acquiring alterations in the genome. sophiagenetics.com Assays that measure genomic instability can be used to understand the function of proteins involved in maintaining genome integrity. If YKL510 plays a role in DNA repair or replication, its absence would likely lead to an increase in genomic instability.

Several methods can be employed to assess genomic instability in strains or cell lines where the gene for YKL510 has been deleted or inactivated. These assays can detect various forms of genetic alterations, from point mutations to large-scale chromosomal rearrangements.

One approach is to measure the frequency of homologous recombination. In yeast, for example, strains lacking the Rad27 protein (the homolog of human FEN-1) exhibit increased recombination between short DNA sequences. nih.gov This phenotype can be quantified using reporter constructs that allow for the selection and counting of recombination events. Similar assays could be designed to test the effect of YKL510 deficiency on recombination rates.

Another set of assays focuses on detecting larger-scale genomic changes, often referred to as "genomic scars." These include loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST), which are characteristic of defects in homologous recombination repair. sophiagenetics.com Modern genomic techniques, such as next-generation sequencing, can be used to comprehensively profile these genomic scars across the entire genome. oncomine.com

Furthermore, the consequences of genomic instability, such as defects in cell cycle progression and chromosome segregation, can be monitored. rndsystems.complos.org For example, cells deficient in YKL510 could be examined for an accumulation of cells in specific phases of the cell cycle or for an increased incidence of chromosome mis-segregation during cell division.

Table 3: Assays for Genomic Instability in YKL510-Deficient Strains

Assay TypePrincipleInformation Gained
Short-Sequence Recombination Assay Measures the frequency of recombination between repeated DNA sequences in a reporter gene. nih.govIndicates a role in suppressing aberrant recombination.
Genomic Scar Analysis (LOH, TAI, LST) Uses genomic data to quantify large-scale chromosomal rearrangements. sophiagenetics.comReveals defects in major DNA repair pathways like homologous recombination.
Cell Cycle Analysis Monitors the distribution of cells in different phases of the cell cycle using flow cytometry.Suggests a role in cell cycle checkpoints that respond to DNA damage.
Chromosome Segregation Analysis Visualizes chromosomes during mitosis to detect segregation errors. plos.orgPoints to a function in maintaining chromosome stability.

Comparative Biology and Translational Research Perspectives of Ykl510 Rad27/fen 1

Evolutionary Conservation of the FEN-1/RAD27 Family Across Eukaryotic Kingdoms

The FEN-1/RAD27 protein family exhibits a remarkable degree of conservation across diverse eukaryotic kingdoms, underscoring its fundamental role in DNA metabolism. nih.govus.es Homologs of FEN-1 have been identified in a wide array of organisms, from the budding yeast Saccharomyces cerevisiae (Rad27/YKL510/RTH1) and fission yeast Schizosaccharomyces pombe (Rad2) to mice and humans. asm.orgasm.orgnih.gov This evolutionary conservation is not merely structural but also functional. nih.gov

The FEN-1/RAD27 family is part of a larger superfamily of structure-specific nucleases that also includes proteins like the human xeroderma pigmentosum protein XPG and the E. coli DNA polymerase I 5' nuclease domain. asm.orgresearchgate.net This broad conservation across prokaryotes and eukaryotes suggests that FEN-1 arose from an ancient protein that has been fine-tuned over evolutionary time to orchestrate essential DNA transactions. nih.gov

The functional importance of this conservation is highlighted by complementation studies. For instance, human and Xenopus FEN-1 proteins can complement the sensitivity to the DNA alkylating agent methyl methanesulfonate (B1217627) (MMS) in S. cerevisiae mutants lacking the RAD27 gene. nih.gov Similarly, the human FEN1 gene can rescue the temperature-sensitive growth and MMS sensitivity of rad27 null mutants in yeast. nih.gov

Functional Divergence and Conservation in Orthologous Proteins Across Species

While the core functions of the FEN-1/RAD27 family are highly conserved, instances of functional divergence among orthologous proteins across different species have been noted. This divergence often reflects species-specific adaptations and the evolution of more complex cellular processes.

The primary and most conserved function of FEN-1/Rad27 is its role as a structure-specific 5'-flap endonuclease, essential for Okazaki fragment maturation during lagging-strand DNA synthesis and for long-patch base excision repair (LP-BER). nih.govmedchemexpress.compnas.orgoup.com This activity is critical for removing the RNA primers from Okazaki fragments, allowing for the creation of a ligatable nick. nih.govannualreviews.org Both yeast Rad27 and human FEN-1 efficiently perform this function. nih.gov

However, subtle differences in substrate specificity and enzymatic regulation exist. For example, while the cleavage activity of murine FEN-1 and S. cerevisiae YKL510 (Rad27) is significantly increased by the proliferating cell nuclear antigen (PCNA), this is not the case for the Methanococcus jannaschii FEN-1 homolog. asm.org Furthermore, some substrates, like a pseudo-Y structure, are cleaved by the M. jannaschii FEN but not by murine FEN-1 or yeast Rad27. asm.org

The concept of functional divergence in orthologs is a recognized phenomenon in evolutionary biology. oup.comnih.gov While orthologous genes are generally expected to retain similar functions, they can acquire new, species-specific roles over time. oup.com This can be driven by changes in regulatory networks, protein-protein interactions, or subtle shifts in substrate preference. biostars.org

In the context of the FEN-1/RAD27 family, while the fundamental enzymatic activity remains the same, the cellular pathways in which they participate and their specific interaction partners may have evolved differently. For instance, while FEN-1 is essential for embryonic development in mice, its yeast homolog, RAD27, is not essential for viability, although its absence leads to significant genomic instability. pnas.orgatlasgeneticsoncology.org This suggests that in more complex organisms, FEN-1 has become more critically integrated into a broader network of DNA metabolic processes.

Basic Biological Implications from Yeast YKL510 Studies for Mammalian FEN-1 Biology in DNA Metabolism

Studies on the yeast homolog of FEN-1, YKL510 (Rad27), have provided invaluable insights into the fundamental roles of its mammalian counterpart in DNA metabolism. The genetic tractability of Saccharomyces cerevisiae has made it an ideal model system for dissecting the complex functions of this essential nuclease. nih.govembopress.org

Key Biological Roles Revealed by Yeast Studies:

Okazaki Fragment Processing: Research in yeast first established the critical role of Rad27 in the maturation of Okazaki fragments during lagging-strand DNA synthesis. pnas.org Deletion of the RAD27 gene leads to the accumulation of single-stranded DNA fragments, indicative of defective Okazaki fragment processing. pnas.org This foundational knowledge was directly transferable to understanding the function of mammalian FEN-1 in the same process. nih.govannualreviews.org

DNA Repair: Yeast studies have demonstrated that Rad27 is involved in base excision repair (BER), particularly the long-patch BER pathway. pnas.org Mutants lacking RAD27 are hypersensitive to DNA alkylating agents like methyl methanesulfonate (MMS), a phenotype that is complemented by human FEN-1. nih.govembopress.org

Genome Stability: The absence of Rad27 in yeast leads to a "mutator" phenotype, characterized by increased rates of spontaneous mutations, particularly duplications of short DNA repeats, and elevated levels of recombination. embopress.orgpnas.orgwikigenes.org This highlights the crucial role of the FEN-1/Rad27 family in preventing genomic instability.

Maintenance of Repetitive DNA Sequences: Yeast models have shown that Rad27 is essential for the stability of simple repetitive DNA sequences, including microsatellites and minisatellites. pnas.org This has implications for understanding trinucleotide repeat expansion diseases in humans. nih.govembopress.org

Synthetic Lethality: Genetic screens in yeast have identified numerous synthetic lethal interactions with RAD27. pnas.orgresearchgate.net This means that while the loss of RAD27 alone is not lethal, its combination with a mutation in another specific gene is. These findings have significant translational implications, as they can identify potential drug targets for cancers with specific genetic defects, such as those in the BRCA1 or BRCA2 genes. pnas.orgwikipedia.org

The conservation of these fundamental processes from yeast to mammals underscores the power of yeast as a model organism for studying human disease. nih.gov The insights gained from rad27 mutants have laid the groundwork for our current understanding of FEN-1's role in maintaining genome integrity in mammals.

Future Research Directions for YKL510 Protein and its Role in Fundamental Genome Integrity Processes

Future research on YKL510/FEN-1 will likely focus on several key areas to further elucidate its intricate roles in maintaining genome integrity and to leverage this knowledge for therapeutic benefit.

Elucidating its Role in Diverse DNA Metabolic Pathways:

While the function of FEN-1 in Okazaki fragment maturation and LP-BER is well-established, its precise roles in other DNA repair pathways, such as the repair of double-strand breaks and the resolution of R-loops, require further investigation. researchgate.netresearchgate.net Additionally, its function within the mitochondria, where it is also localized, is an emerging area of research with implications for mitochondrial DNA integrity and disease. researchgate.netyeastgenome.orgnih.gov

Understanding the Regulation of FEN-1 Activity:

The activity of FEN-1 is tightly regulated through post-translational modifications and interactions with other proteins, such as PCNA. nih.govlindenwood.edu Future studies should aim to comprehensively map these regulatory networks. Understanding how FEN-1 activity is modulated in response to different types of DNA damage and during different phases of the cell cycle is crucial. The impact of FEN-1 overexpression, a common feature in many cancers, on genome stability and replication stress also warrants further exploration. oup.comnih.gov

Translational Research and Therapeutic Targeting:

The synthetic lethal relationships identified with RAD27 in yeast have positioned FEN-1 as a promising therapeutic target for cancers with defects in homologous recombination, such as those with BRCA1/2 mutations. pnas.orgwikipedia.orgnih.gov Future research should focus on:

Developing more potent and specific small-molecule inhibitors of FEN-1.

Validating the efficacy of these inhibitors in preclinical cancer models.

Identifying biomarkers to predict which tumors will be most sensitive to FEN-1 inhibition.

Investigating the Role of FEN-1 in Disease:

Beyond cancer, mutations or malfunctions in FEN-1 have been linked to neurodegenerative diseases. abcam.com Further research is needed to understand the mechanistic link between FEN-1 dysfunction and the pathogenesis of these conditions. This could open up new avenues for therapeutic intervention.

Structural and Mechanistic Studies:

Continued structural studies of FEN-1 in complex with its various DNA substrates and protein partners will provide deeper insights into its catalytic mechanism and substrate specificity. nih.gov This knowledge is fundamental for designing targeted inhibitors and for understanding how mutations affect its function.

Q & A

Q. What are the primary functional roles of the YKL510 protein in yeast, and how are these roles experimentally validated?

The this compound (renamed RAD27 in Saccharomyces cerevisiae) is implicated in DNA repair and replication. Functional validation involves:

  • Knockout studies : Deletion mutants exhibit sensitivity to UV light and methyl methanesulfonate (MMS), along with chromosomal instability and replication defects .
  • Complementation assays : Restoration of UV resistance in ERCC5-deficient CHO cells via cDNA-cosmid co-transfection confirms functional conservation with human homologs .
  • Transcriptional profiling : Cell cycle-regulated expression, peaking during S-phase, aligns with replication-related roles .

Table 1 : Functional assays for YKL510/RAD27

Assay TypeKey FindingsReference
UV sensitivityΔrad27 mutants show reduced survival post-UV exposure
ComplementationHuman ERCC5 partially rescues yeast rad27 defects
Cell cycle analysisRAD27 mRNA levels fluctuate with cell cycle progression

Q. What structural features distinguish YKL510 from its homologs in other species?

YKL510 shares bipartite conserved domains (A and B) with Schizosaccharomyces pombe Rad13 and human ERCC5, suggesting evolutionary conservation of DNA repair functions. Key structural insights include:

  • Sequence alignment : 55–58% identity with S. pombe Rad2 and human ERCC5, particularly in helix-loop-helix regions critical for nuclease activity .
  • Domain architecture : Nuclease domains are flanked by non-catalytic regions regulating substrate specificity .
  • Cryo-EM/crystallography : Structural studies reveal conserved binding pockets for DNA substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported interaction partners of YKL510 across studies?

Discrepancies in protein-protein interaction data (e.g., conflicting partners in replication vs. repair complexes) require:

  • Methodological triangulation : Combine co-immunoprecipitation (Co-IP), yeast two-hybrid, and structural crosslinking assays to validate interactions .
  • Context-specific analysis : Account for cell cycle stage (e.g., S-phase vs. post-damage) and experimental conditions (e.g., MMS treatment) that alter interaction networks .
  • Systematic reviews : Extract and compare variables like sample preparation, antibody specificity, and controls from primary studies (see Box 1 in ).

Q. What experimental strategies optimize the study of YKL510’s enzymatic activity in vitro?

Key considerations include:

  • Substrate design : Use fluorophore-labeled DNA oligos with defined lesions (e.g., thymine dimers) to quantify cleavage efficiency .
  • Buffer optimization : Adjust Mg²⁺/ATP concentrations to mimic intracellular conditions, as activity is ion-dependent .
  • Kinetic assays : Employ stopped-flow spectroscopy to measure real-time nuclease activity .

Q. How does cross-species homology (e.g., YKL510 vs. ERCC5) impact functional extrapolation in human disease models?

While YKL510 and ERCC5 share conserved domains, species-specific differences necessitate:

  • Functional complementation tests : Assess whether human ERCC5 rescues yeast rad27 phenotypes, noting partial vs. full rescue .
  • Pathway mapping : Compare interactomes (e.g., ERCC5’s role in transcription-coupled repair vs. YKL510’s replication focus) to avoid overgeneralization .
  • Mutational analysis : Introduce disease-associated ERCC5 mutations into yeast to evaluate functional divergence .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing YKL510 knockout phenotypic variability?

Address variability (e.g., inconsistent MMS sensitivity across Δrad27 strains) using:

  • Meta-analysis : Pool data from independent studies, controlling for variables like strain background and growth conditions .
  • Multivariate regression : Correlated phenotypes (e.g., temperature sensitivity, mutation rates) can be modeled to identify confounding factors .
  • Power analysis : Ensure adequate sample sizes to detect subtle phenotypic effects .

Q. How should researchers design experiments to distinguish YKL510’s roles in replication vs. repair?

Experimental frameworks include:

  • Time-course assays : Monitor protein localization (e.g., chromatin binding) before/after DNA damage .
  • Conditional mutants : Use temperature-sensitive alleles to separate replication (permissive temperature) and repair (restrictive temperature) phases .
  • Pulse-chase labeling : Track replication fork progression in Δrad27 mutants via BrdU incorporation .

Data Interpretation and Replication

Q. What criteria validate the reproducibility of YKL510 biochemical assays?

Follow guidelines from and :

  • Detailed protocols : Document buffer compositions, enzyme purity, and substrate concentrations.
  • Positive/negative controls : Include wild-type and catalytically dead mutants in activity assays.
  • Independent replication : Collaborate with labs using distinct equipment/methods to confirm findings.

Q. How can contradictions in YKL510’s subcellular localization be reconciled?

Discrepancies (e.g., nuclear vs. cytoplasmic localization) may arise from:

  • Fixation artifacts : Compare live-cell imaging vs. fixed samples .
  • Tagging effects : Test localization with N-terminal vs. C-terminal fluorescent tags .
  • Cell cycle synchronization : Localization may shift during S/G2 phases .

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